molecular formula C9H7NO3 B1591558 4-Cyano-2-methoxybenzoic acid CAS No. 89469-52-3

4-Cyano-2-methoxybenzoic acid

Cat. No.: B1591558
CAS No.: 89469-52-3
M. Wt: 177.16 g/mol
InChI Key: ZMYZUBQHLGJMDS-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acids and Nitriles

4-Cyano-2-methoxybenzoic acid, with the chemical formula C₉H₇NO₃, belongs to the class of aromatic compounds, specifically as a derivative of benzoic acid. lookchem.comamericanelements.comamericanelements.comsimsonpharma.com Its structure is characterized by a central benzene (B151609) ring substituted with a carboxylic acid group (-COOH), a methoxy (B1213986) group (-OCH₃) at the 2-position, and a cyano group (-CN) at the 4-position.

The presence of these functional groups dictates the compound's chemical behavior. The carboxylic acid group imparts acidic properties, while the cyano group, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and increases the acidity of the carboxylic acid. The methoxy group, in contrast, is an electron-donating group. This specific combination and positioning of an electron-withdrawing and an electron-donating group on the benzoic acid scaffold make it a unique and reactive molecule for organic synthesis.

Properties of this compound

IdentifierValue
IUPAC NameThis compound americanelements.comsigmaaldrich.com
CAS Number89469-52-3 simsonpharma.comsigmaaldrich.com
Molecular FormulaC₉H₇NO₃ americanelements.comamericanelements.comsimsonpharma.com
Molecular Weight177.16 g/mol americanelements.comamericanelements.comsimsonpharma.com
SMILESCOC1=C(C=CC(=C1)C#N)C(=O)O americanelements.comuni.lu
InChI KeyZMYZUBQHLGJMDS-UHFFFAOYSA-N americanelements.comamericanelements.comsigmaaldrich.com

Significance in Contemporary Chemical Research

The primary significance of this compound in modern research lies in its function as a versatile chemical intermediate or building block. Its value is not typically as an end-product but as a crucial precursor for the synthesis of more complex molecules. lookchem.com The reactivity of its cyano and carboxylic acid groups allows them to participate in a wide array of chemical reactions, such as reductions, substitutions, and oxidations.

A notable area of application is in pharmaceutical development. For example, derivatives of this acid have been investigated for their potential as non-steroidal antagonists of mineralocorticoid receptors, which are targets in the treatment of cardiovascular and renal diseases. This highlights the compound's role in constructing novel molecular frameworks for medicinal chemistry research.

Overview of Research Trajectories for this compound

Current and future research involving this compound is largely focused on its application in synthetic chemistry. The main trajectory involves utilizing its distinct functional groups to build larger and more elaborate molecules. Researchers are exploring its use in creating libraries of compounds for drug discovery and in the development of materials with specific electronic or physical properties. The compound serves as a key starting material, with research efforts directed at exploiting its inherent reactivity to achieve efficient and targeted synthesis of novel chemical entities. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYZUBQHLGJMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569433
Record name 4-Cyano-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89469-52-3
Record name 4-Cyano-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-methoxybenzoic acid
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Advanced Synthetic Methodologies for 4 Cyano 2 Methoxybenzoic Acid

Chemo- and Regioselective Synthesis Strategies

Achieving the desired arrangement of the cyano, methoxy (B1213986), and carboxylic acid groups on the benzene (B151609) ring requires precise control over reaction conditions and reagent choice.

Synthesizing the target molecule from a benzonitrile (B105546) starting material is a viable strategy, typically involving the introduction of the carboxyl group in a late stage. One effective method begins with a pre-functionalized benzonitrile, such as 5-bromo-2-methoxybenzonitrile. This precursor allows for the specific introduction of the carboxylic acid group at the desired position.

The conversion can be achieved through a Grignard reaction, where the aryl bromide is first treated with magnesium to form an organomagnesium intermediate. This nucleophilic species then reacts with carbon dioxide (CO₂), and subsequent acidic workup yields the final carboxylic acid. libretexts.orglibretexts.orgmasterorganicchemistry.com This carboxylation of a Grignard reagent is a classic and reliable method for forming C-C bonds to create carboxylic acids. libretexts.org

Alternatively, modern cross-coupling techniques can be employed. Palladium-catalyzed carboxylation reactions, for instance, can convert aryl halides or triflates into carboxylic acids using CO₂. mdpi.com Recent advancements have even led to electrocarboxylation methods that can operate with near-stoichiometric amounts of CO₂, which is particularly advantageous for isotopic labeling. dicp.ac.cn

A plausible synthetic sequence is outlined below:

Starting Material : 5-Bromo-2-methoxybenzonitrile.

Reaction : Formation of a Grignard reagent with magnesium (Mg) in an ether solvent.

Carboxylation : Reaction of the Grignard intermediate with solid or gaseous CO₂.

Protonation : Acidification with aqueous acid (e.g., HCl) to yield 4-Cyano-2-methoxybenzoic acid.

This approach leverages the defined substitution pattern of the starting benzonitrile to ensure the correct regiochemistry of the final product.

A common and industrially relevant approach involves starting with a substituted benzoic acid and sequentially modifying it to introduce the required functional groups. A well-documented pathway begins with 3-methoxy-4-methylbenzoic acid. guidechem.comgoogle.com This method avoids the direct use of highly toxic cyanide salts for the introduction of the nitrile group. google.com

The multi-step process is as follows guidechem.comgoogle.comgoogle.com:

Acyl Chloride Formation : 3-Methoxy-4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 3-methoxy-4-methylbenzoyl chloride.

Amidation : The resulting acyl chloride is treated with ammonia (B1221849) (ammonolysis) to produce 3-methoxy-4-methylbenzamide.

Dehydration : The amide is then dehydrated using a reagent like thionyl chloride or trifluoroacetic anhydride (B1165640) to yield 3-methoxy-4-methylbenzonitrile (B1590838). guidechem.com This step successfully converts the carboxylic acid-derived group into a nitrile.

Side-Chain Functionalization : The methyl group of 3-methoxy-4-methylbenzonitrile is functionalized. This is often achieved through radical bromination using N-bromosuccinimide (NBS) to form 4-(dibromomethyl)-3-methoxybenzonitrile. guidechem.comgoogle.com

Hydrolysis to Aldehyde : The dibromomethyl group is hydrolyzed to an aldehyde under controlled conditions, for example, using sodium iodide, to produce 4-cyano-2-methoxybenzaldehyde. guidechem.com

Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid to yield the target compound, this compound. Standard oxidizing agents can be used for this transformation.

The following table summarizes key steps in the synthesis of the precursor 4-cyano-2-methoxybenzaldehyde from 3-methoxy-4-methylbenzamide, based on reported data. google.com

StepReactantReagent(s)ProductReported YieldReference
Dehydration of Amide3-Methoxy-4-methylbenzamideThionyl Chloride (SOCl₂)3-Methoxy-4-methylbenzonitrile97% google.com
Bromination3-Methoxy-4-methylbenzonitrileN-Bromosuccinimide (NBS), AIBN4-(Dibromomethyl)-3-methoxybenzonitrileNot specified guidechem.com
Hydrolysis4-(Dibromomethyl)-3-methoxybenzonitrileSodium Iodide (NaI) in Acetonitrile (B52724)/Water4-Cyano-2-methoxybenzaldehydeNot specified guidechem.com

This strategy involves starting with an aromatic ring that already contains one or two of the desired substituents and then adding the remaining groups. A key precursor in many syntheses is 4-cyano-2-methoxybenzaldehyde, which can be oxidized to the target acid.

One route to this aldehyde starts with 4-methyl-3-nitrobenzonitrile. researchgate.net A three-step transformation first converts the nitro group to a methoxy group, followed by functionalization of the methyl group. researchgate.net Another method involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate using sodium metaperiodate and a catalytic amount of osmium tetroxide, which yields the aldehyde with 71% efficiency. chemicalbook.com

Directed ortho-metalation is another powerful technique for regioselective functionalization. For example, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate group using reagents like sec-butyllithium (B1581126) (s-BuLi) and TMEDA. This allows for the introduction of various electrophiles at a specific site, a strategy that could be adapted for the synthesis of complex benzoic acid derivatives.

Enantioselective and Stereoselective Synthetic Pathways

While this compound is an achiral molecule, it is a critical component in the synthesis of complex, biologically active chiral molecules, such as the non-steroidal mineralocorticoid receptor antagonist Finerenone. chemicalbook.com Therefore, the development of stereoselective methods for downstream products is of high importance.

Chiral synthesis involves the use of enantiomerically pure starting materials or chiral auxiliaries to guide the stereochemical outcome of a reaction sequence. In the context of molecules containing the 4-cyano-2-methoxyphenyl moiety, a chiral center can be introduced in a separate part of the molecule. The synthesis of a complex target would involve coupling the achiral this compound (or its corresponding aldehyde/ester) with an optically pure precursor. This ensures that the final product is obtained as a single enantiomer, avoiding the need for later-stage resolution which can be inefficient. This approach is fundamental in modern pharmaceutical synthesis to produce enantiomerically pure drugs.

When a synthetic route produces a racemic mixture of a final product, resolution is required to separate the two enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. This results in different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs are among the most common and effective for a wide range of compounds.

In the synthesis of complex pharmaceutical agents derived from this compound, preparative chiral HPLC is often the method of choice for obtaining enantiomerically pure material on a larger scale. For example, the resolution of racemic intermediates in the synthesis of Finerenone has been achieved using preparative chiral HPLC technologies like simulated moving bed (SMB) chromatography. This demonstrates the industrial applicability of chromatographic resolution for producing single-enantiomer drugs that incorporate the 4-cyano-2-methoxyphenyl scaffold.

Diastereomeric Mixture Separation

While this compound itself is an achiral molecule, its derivatives, particularly those synthesized for pharmaceutical applications, often contain stereocenters. The synthesis of such chiral derivatives can result in the formation of diastereomeric mixtures. For instance, in the synthesis of complex heterocyclic structures like naphthyridine derivatives incorporating the 4-cyano-2-methoxyphenyl moiety, the reaction process can generate multiple stereoisomers. google.comgoogle.com The separation of these diastereomeric mixtures is a critical step to isolate the desired active pharmaceutical ingredient with the correct stereochemistry.

Several established methods can be applied for the separation of these diastereomers:

Chromatography: This is a primary technique for separating diastereomers. High-performance liquid chromatography (HPLC) is frequently used, and for enantiomeric pairs that have been derivatized into diastereomers, chiral chromatography is employed. google.com Simulated Moving Bed (SMB) chromatography is another powerful technique for large-scale separations, and solvent systems like acetonitrile/ethanol mixtures can be optimized for this purpose. google.com

Fractional Crystallization: This classical method leverages the different solubility properties of diastereomers in a particular solvent. Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent (an optically active acid or base). The resulting salts have distinct physical properties, allowing one to be selectively crystallized from the solution. google.com.na

Diastereoselective Synthesis: An alternative approach is to design the synthesis to favor the formation of one diastereomer over the other, minimizing the need for extensive separation. This can involve the use of chiral catalysts or auxiliaries.

A common strategy involves converting a mixture of diastereomeric alcohols into corresponding esters. The resulting diastereomeric esters often exhibit greater differences in physical properties, such as boiling points, than the original alcohols, facilitating their separation by conventional techniques like fractional distillation. google.com Following separation, the desired ester can be saponified to yield the pure diastereoisomeric alcohol. google.com

Table 1: General Techniques for Diastereomeric Separation

Separation Method Principle Application Notes
Chromatography (e.g., HPLC, SMB) Differential partitioning of components between a stationary phase and a mobile phase. Widely applicable; can be used for both analytical and preparative scales. google.comgoogle.com
Fractional Crystallization Differences in solubility between diastereomers in a given solvent. Often used in industrial processes; requires suitable solvent and crystallization conditions. google.com.na

| Esterification-Distillation | Conversion to diastereomeric esters to enhance differences in boiling points for separation by distillation. | Effective for separating diastereomeric alcohols. google.com |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The primary synthetic routes proceed through distinct mechanistic pathways.

One common pathway begins with the nitration of 2-methoxybenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from nitrating agents, attacks the electron-rich benzene ring. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The nitro group is thus directed to the position para to the methoxy group. The subsequent steps involve the reduction of the nitro group to an amine (-NH₂), followed by a Sandmeyer reaction.

The Sandmeyer reaction mechanism proceeds as follows:

Diazotization: The amino group of 4-amino-2-methoxybenzoic acid is treated with a mixture of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The mechanism is thought to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating a radical-cation pair and nitrogen gas. The aryl radical then reacts with the cyanide ion to form the final product.

An alternative patented route involves the nucleophilic aromatic substitution of o-chlorobenzonitrile with sodium methoxide (B1231860). This reaction occurs under high temperature and pressure. The mechanism involves the attack of the methoxide nucleophile on the carbon atom bearing the chlorine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the adjacent cyano group stabilizes this intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding 2-methoxybenzonitrile, which is then further processed.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. imist.ma Key areas of focus include the selection of environmentally benign solvents and the development of sustainable, recyclable catalysts.

The choice of solvent is critical as it often constitutes the largest mass component of a reaction mixture besides water. Traditional syntheses may use hazardous organic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or chlorinated solvents like dichloromethane (B109758) (DCM). google.comgoogle.comguidechem.com Green chemistry encourages the replacement of these solvents with safer alternatives.

Research into greener syntheses for related compounds has demonstrated the viability of environmentally friendly solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. rsc.org Ethanol is another excellent choice, being a bio-based solvent with low toxicity. researchgate.net Polyethylene glycol (PEG) has also emerged as a promising green reaction medium; it is non-volatile, non-toxic, and can often be recycled. rsc.org Optimization studies involve screening various solvents to find a balance between reaction efficiency (yield, reaction time) and environmental impact. For instance, in some C-H activation reactions, PEG was found to be the most effective solvent, yielding significantly better results than water, THF, or acetonitrile. rsc.org

Table 2: Solvent Selection in Organic Synthesis

Solvent Classification Advantages Disadvantages Relevant Findings
Dichloromethane (DCM) Halogenated Effective for many organic reactions. Suspected carcinogen, environmentally persistent. Used in the synthesis of a precursor, 3-methoxy-4-methylbenzamide. guidechem.com
Tetrahydrofuran (THF) Ether Good solvent for many organic compounds. Can form explosive peroxides; volatile. Used in oxidative cleavage reactions.
Ethanol Alcohol Low toxicity, biodegradable, renewable. Can be less effective for some reactions. Used as a green solvent for the synthesis of pyrazole (B372694) derivatives using recyclable catalysts. researchgate.net
Water Aqueous Non-toxic, non-flammable, cheap. Poor solubility for many organic reactants. Used as a green solvent in some Ru-catalyzed alkenylation reactions. rsc.org

| Polyethylene Glycol (PEG) | Polymer | Recyclable, non-volatile, non-toxic. | Can be viscous, product separation can be difficult. | Found to be a highly effective medium for certain C-H activation reactions. rsc.org |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of sustainable catalysts for synthesizing this compound and its precursors focuses on replacing toxic and expensive heavy metals and developing recyclable systems.

Traditional methods may employ stoichiometric amounts of reagents or catalysts that are difficult to separate from the product stream. For example, the Sandmeyer reaction uses copper salts, and other coupling reactions may rely on precious metals like palladium. nsf.gov While effective, these can pose environmental and cost challenges.

Recent research has focused on developing heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). These catalysts can be easily recovered by filtration and reused over multiple cycles, reducing waste and cost. For example, metal-organic coordination complexes of cobalt(II) and cadmium(II) have been developed as highly efficient and reusable heterogeneous catalysts for producing pyrazole derivatives in ethanol, achieving impressive yields in short reaction times. researchgate.net Similarly, ruthenium(II) catalysts in a PEG-400/water medium have shown remarkable stability and reusability over six consecutive reaction cycles for alkenylation reactions. rsc.org The use of more abundant and less toxic metals, such as iron, is also an active area of research for promoting reactions like transesterifications under neutral conditions. acs.org

Table 3: Comparison of Catalytic Systems

Catalyst System Reaction Type Advantages Disadvantages Sustainability Aspect
Copper(I) Cyanide Sandmeyer Reaction Effective for converting diazonium salts to nitriles. Toxic, requires stoichiometric or near-stoichiometric amounts. Classic method, not inherently "green".
Palladium Complexes Suzuki-Miyaura Coupling Highly versatile for C-C bond formation. nsf.gov Expensive, toxic, often requires high catalyst loading. Reducing Pd to ppm levels is a key green objective. nsf.gov
Co(II)/Cd(II) Complexes Pyrazole Synthesis High yields, short reaction times, reusable (up to 6 cycles). researchgate.net Cadmium is highly toxic. Heterogeneous, recyclable catalyst design. researchgate.net
[{RuCl₂(p-cymene)}₂] in PEG/H₂O Alkenylation Highly stable and recyclable, uses green solvent system. rsc.org Ruthenium is a precious metal. Homogeneous catalyst in a recyclable biphasic system. rsc.org

| N-Heterocyclic Carbenes (NHCs) | Aerobic Oxidation | Metal-free (organocatalyst), mild conditions. thieme-connect.com | May have limited substrate scope compared to metal catalysts. | Avoids use of heavy metal oxidants. thieme-connect.com |

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. alooba.com

Key considerations for scale-up include:

Process Safety and Thermochemistry: Exothermic reactions, such as nitration, must be carefully managed on a large scale. Proper heat exchange systems and controlled addition of reagents are crucial to prevent thermal runaway.

Reagent Cost and Availability: The cost of starting materials and reagents becomes a major factor in industrial production. Methods that utilize inexpensive and readily available raw materials are preferred. For example, some patented methods are highlighted as being unsuitable for industrialization due to the high cost of reagents like silver nitrate. google.com

Atom Economy and Waste Management: Processes with high atom economy, which maximize the incorporation of starting materials into the final product, are more sustainable and cost-effective. The treatment and disposal of waste streams are significant operational costs.

Equipment and Process Type: Industrial synthesis may shift from batch reactors, common in labs, to continuous flow reactors. Continuous processing can offer better control over reaction parameters, improved safety, and more consistent product quality. Patented industrial methods for related compounds mention the use of autoclaves to handle high-pressure and high-temperature reactions. google.com

Process Simplification: "Telescoping" reactions, where intermediates are not isolated but are carried directly into the next step, can save significant time, resources, and solvent, thereby reducing costs and waste.

Product Purification: Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and lower cost compared to chromatography for bulk quantities.

Patents for the synthesis of this compound or its key precursors often emphasize features suitable for industrial application, such as simple operations, high yields, mild reaction conditions, and the avoidance of highly toxic or expensive reagents. google.comguidechem.com

Table 4: Laboratory vs. Industrial Synthesis Approaches

Parameter Laboratory Scale Industrial Scale
Primary Goal Proof of concept, synthesis of small quantities for research. Cost-effective, safe, and reliable production of large quantities.
Equipment Glassware, batch reactors. Large-scale steel reactors, continuous flow systems, autoclaves.
Purification Chromatography (Flash, HPLC) is common. Crystallization, distillation are preferred.
Safety Focus Personal protective equipment, fume hoods. Process safety management, hazard analysis (HAZOP), automated controls. alooba.com
Reagent Choice Often based on reactivity and convenience. Cost, availability, and safety are paramount. google.com

| Process Control | Manual monitoring and adjustment. | Automated sensors and control systems for temperature, pressure, and flow rates. |

Derivatization and Chemical Transformations of 4 Cyano 2 Methoxybenzoic Acid

Functional Group Interconversions

The three distinct functional groups on the 4-Cyano-2-methoxybenzoic acid scaffold—carboxylic acid, nitrile, and methoxy (B1213986)—can be selectively modified to produce a range of derivatives.

Carboxylic Acid Modifications (e.g., Esterification, Amidation)

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis, often utilized to modify a compound's physicochemical properties or to prepare intermediates for more complex molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. A common laboratory and industrial approach is Fischer esterification, which involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). vulcanchem.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For substrates sensitive to strong acids and high temperatures, the Mitsunobu reaction offers a milder alternative, employing a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to facilitate ester formation with an alcohol under neutral conditions. researchgate.net

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. This is because amines are basic and would otherwise undergo an acid-base reaction rather than a nucleophilic attack. Activation is commonly achieved using coupling reagents. A classic method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by a primary or secondary amine to yield the desired amide. luxembourg-bio.com To improve yields and minimize side reactions like epimerization (especially in chiral systems), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimide (B86325) reagents. luxembourg-bio.com

Table 1: Representative Conditions for Carboxylic Acid Modification

Transformation Reagents & Conditions Product Type Reference(s)
Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux Methyl Ester vulcanchem.com,
Amidation Amine, Coupling Agent (e.g., DCC), +/- Additive (e.g., HOBt) N-Substituted Amide luxembourg-bio.com

Nitrile Group Transformations (e.g., Hydrolysis to Amide/Carboxylic Acid)

The cyano group (-C≡N) is a versatile functional handle that can be converted into amides, carboxylic acids, or amines through hydrolysis or reduction.

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgnumberanalytics.com Heating the compound under reflux with an aqueous acid, such as hydrochloric or sulfuric acid, will convert the nitrile first to an amide intermediate and then to a carboxylic acid, liberating an ammonium (B1175870) ion. libretexts.org Similarly, heating with an aqueous base like sodium hydroxide (B78521) also effects hydrolysis, initially forming the carboxylate salt and ammonia (B1221849); a subsequent acidification step is required to obtain the free carboxylic acid. libretexts.org It is possible to halt the hydrolysis at the amide stage under carefully controlled, milder conditions.

Reduction: The nitrile group is readily reduced to a primary amine (-CH₂NH₂). This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). aakash.ac.in Alternatively, catalytic hydrogenation, employing hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is an effective method for this reduction.

Table 2: Common Transformations of the Nitrile Group

Reaction Reagents & Conditions Resulting Functional Group Reference(s)
Acid Hydrolysis H₃O⁺ (e.g., HCl/H₂O), Heat Carboxylic Acid , libretexts.org
Base Hydrolysis OH⁻ (e.g., NaOH/H₂O), Heat; then H₃O⁺ Carboxylic Acid libretexts.org
Reduction 1. LiAlH₄ 2. H₂O Primary Amine , aakash.ac.in
Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C) Primary Amine

Methoxy Group Reactivity

The methoxy group (-OCH₃) is generally stable. However, under specific conditions, it can undergo cleavage (demethylation) to yield a phenol. This reaction is particularly relevant when the methoxy group is positioned ortho or para to a strong electron-withdrawing group, which activates the site for nucleophilic attack. researchgate.net In the case of this compound, both the cyano and carboxylic acid groups are electron-withdrawing. Research on related structures, such as nitrophenyl ethers, has shown that a methoxy group adjacent to a nitro group can be demethylated by nucleophilic attack under mild conditions using amines. researchgate.net Demethylation can also occur as an undesired side reaction under strongly acidic conditions, such as during vigorous hydrolysis reactions.

Aromatic Ring Modifications

The substitution pattern on the benzene (B151609) ring of this compound predetermines the regiochemical outcome of further substitution reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the reactivity and orientation of an incoming electrophile are governed by the existing substituents. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.orgwikipedia.org

-OCH₃ (Methoxy): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+M effect). It directs incoming electrophiles to the ortho and para positions. libretexts.org

-COOH (Carboxylic Acid): This is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -M). It directs incoming electrophiles to the meta position. libretexts.org

-CN (Cyano): This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects (-I, -M). It directs incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

When both activating and deactivating groups are present, the more powerful activating group typically controls the position of substitution. makingmolecules.com In this compound, the potent activating and ortho, para-directing methoxy group at C-2 dominates. The positions ortho and para to the methoxy group are C-3 and C-5 (the C-1 position is blocked). The deactivating carboxyl and cyano groups direct incoming electrophiles to positions C-3 and C-5 as well (meta to their own positions). Therefore, the directing vectors of all three substituents converge, strongly favoring electrophilic attack at the C-3 and C-5 positions of the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is less common than EAS and generally requires two key features on the aromatic ring: a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. pressbooks.pubwikipedia.orgmasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Metal-Catalyzed Coupling Reactions

This compound is a valuable substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.gr The reactivity of the molecule can be directed by either modifying its functional groups or leveraging the inherent properties of the aromatic ring. For these reactions to occur on the aromatic core, the benzoic acid is typically converted first to an aryl halide or triflate.

Palladium-catalyzed reactions are the most prominent in this context. Key examples include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids to form biaryl compounds or styrenes, respectively. The reaction mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This transformation is instrumental in synthesizing substituted anilines from a halogenated this compound precursor. The choice of phosphine ligand is critical for the reaction's success, with sterically hindered biaryl phosphine ligands often providing superior results. rsc.orgbeilstein-journals.org

Sonogashira Coupling: Used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, this reaction typically employs a palladium catalyst and a copper(I) co-catalyst. umb.edu It allows for the introduction of alkynyl moieties onto the aromatic ring of a suitably functionalized this compound derivative.

Decarboxylative Coupling: In some cases, the carboxylic acid group itself can be used directly in coupling reactions, eliminating the need for pre-functionalization to a halide. researchgate.net These reactions involve the transition metal-catalyzed extrusion of CO2, followed by coupling with a suitable partner, such as an aryl boronic acid. researchgate.net

The table below summarizes representative metal-catalyzed reactions applicable to derivatives of this compound.

Reaction Type Typical Reactants Catalyst System Bond Formed Significance
Suzuki-MiyauraAryl Halide/Triflate + Boronic AcidPd(0) complex, BaseC(aryl)-C(aryl/vinyl)Synthesis of biaryls and styrenes. wikipedia.org
Buchwald-HartwigAryl Halide/Triflate + AminePd(0/II) complex, Ligand, BaseC(aryl)-NSynthesis of aryl amines. wikipedia.orglibretexts.org
SonogashiraAryl Halide/Triflate + Terminal AlkynePd(0) complex, Cu(I) salt, BaseC(aryl)-C(alkynyl)Introduction of alkyne functionalities. umb.edu
Mizoroki-HeckAryl Halide + AlkenePd(0) complex, BaseC(aryl)-C(vinyl)Arylation of olefins. umb.edu

Synthesis of Advanced Derivatives for Specific Applications

The functional groups of this compound make it an ideal starting point for the synthesis of complex molecules with tailored properties for pharmacology and materials science.

Design and Synthesis of Analogues with Modified Pharmacological Profiles

This compound and its immediate derivatives serve as crucial building blocks in medicinal chemistry. The "4-cyano-2-methoxyphenyl" moiety is a recognized pharmacophore in various drug discovery programs.

One prominent example is its use as a precursor for non-steroidal antagonists of the mineralocorticoid receptor, which are investigated for treating cardiovascular and renal diseases. Furthermore, the compound is a key intermediate in the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a complex active pharmaceutical ingredient. google.com The synthesis leverages the aldehyde derivative, 2-methoxy-4-cyanobenzaldehyde, which is directly prepared from related benzoic acids. google.comgoogle.com

Research into inhibitors for enzymes like enoyl-acyl carrier protein (ACP) reductase in parasites such as Toxoplasma gondii has also utilized similar scaffolds. nih.gov In one study, a related nitrile was hydrolyzed under basic conditions to the corresponding benzoic acid, which was then elaborated into a series of amides to probe structure-activity relationships. nih.gov This demonstrates a common strategy where the cyano and carboxylic acid groups are chemically manipulated to produce a library of analogues for biological screening.

The table below presents examples of pharmacologically relevant structures derived from or related to the 4-cyano-2-methoxyphenyl scaffold.

Derivative Class Synthetic Goal Therapeutic Target/Application Key Synthetic Transformation
DihydronaphthyridinesSynthesis of (4S)-4-(4-cyano-2-methoxyphenyl) derivative. google.comActive Pharmaceutical IngredientCondensation reaction with the aldehyde precursor.
Mineralocorticoid AntagonistsDevelopment of non-steroidal antagonists. Cardiovascular and renal disordersElaboration of the core scaffold.
Triclosan AnaloguesSynthesis of 5-amide analogues of triclosan. nih.govEnoyl-ACP reductase inhibitors (antiparasitic)Hydrolysis of nitrile to acid, followed by amidation.
Chiral AminesAsymmetric synthesis of amines. acs.orgGeneral pharmaceutical intermediatesAsymmetric hydrogenation of imines.

Preparation of Precursors for Complex Molecular Architectures

Beyond pharmaceuticals, the reactivity of this compound makes it suitable for constructing larger, complex molecular systems, such as those used in materials science. The ability to undergo selective and sequential coupling reactions at different positions allows for the programmed assembly of sophisticated architectures.

For instance, functionalized aromatic compounds are key building blocks for core-functionalised naphthalene (B1677914) diimides, which are important in organic electronics for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells (OPVCs). nih.gov The synthesis of these materials often relies on the same metal-catalyzed coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—that are used to functionalize the this compound core. nih.gov The cyano and methoxy groups can tune the electronic properties of the final material, while the carboxylic acid provides a handle for further functionalization, such as attachment to polymers or surfaces.

The compound's utility as a precursor is fundamentally linked to the orthogonal reactivity of its functional groups. The carboxylic acid can be converted to an ester or amide, the cyano group can be hydrolyzed or reduced, and the aromatic ring can be halogenated for cross-coupling, allowing chemists to build molecular complexity in a controlled, step-wise fashion.

Advanced Spectroscopic and Structural Characterization of 4 Cyano 2 Methoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of organic compounds like 4-cyano-2-methoxybenzoic acid. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). nih.gov

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) (-OCH₃) protons typically appear as a singlet at a chemical shift (δ) between 3.8 and 4.0 ppm. The aromatic protons exhibit splitting patterns that are indicative of the substitution on the benzene (B151609) ring. The para-position of the cyano group influences the shielding of adjacent protons. The integration of the peak areas in an NMR spectrum provides the ratio of the number of protons in different chemical environments. ccea.org.uk

The ¹³C NMR spectrum shows a characteristic signal for the cyano (C≡N) carbon at approximately 115 ppm. The carboxylic acid carbonyl carbon is observed further downfield, around 170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupAtomPredicted Chemical Shift (δ, ppm)
Methoxy¹H3.8–4.0
Aromatic¹HVaries (splitting patterns)
Cyano¹³C~115
Carboxylic Acid¹³C~170

This table is based on general chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. libretexts.org For this compound, with a molecular formula of C₉H₇NO₃, the calculated molecular weight is 177.16 g/mol . In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

Electron ionization (EI) is a "hard" ionization technique that often leads to significant fragmentation of the molecular ion, providing valuable structural information. libretexts.org In contrast, "soft" ionization techniques like chemical ionization (CI) produce a higher abundance of the molecular ion, which is useful for confirming the molecular weight. libretexts.org182.160.97 For this compound, the negative ion mode might show a peak for the deprotonated molecule [M-H]⁻ at an m/z of approximately 176.03531. uni.lu Predicted collision cross-section values for various adducts can also be calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass-to-charge ratio)
[M+H]⁺178.04987
[M+Na]⁺200.03181
[M-H]⁻176.03531
[M+NH₄]⁺195.07641

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com To be IR active, a vibration must cause a change in the dipole moment, while to be Raman active, there must be a change in the polarizability of the molecule. edinst.com

For this compound, the IR spectrum shows characteristic absorption bands. The cyano group (C≡N) exhibits a sharp stretching vibration around 2240 cm⁻¹. The methoxy group's C-O bond has a stretching frequency near 1250 cm⁻¹, and the carboxylic acid's O-H bond shows a broad absorption in the range of 2500–3000 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. For instance, in a related compound, 4-cyanobenzoic acid, the ν(CN) mode is observed in the Raman spectrum. acs.org The vibrational frequencies can be influenced by intermolecular interactions in the solid state. americanpharmaceuticalreview.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and help assign the vibrational frequencies observed in experimental spectra. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching~2240
Methoxy (C-O)Stretching~1250
Carboxylic Acid (O-H)Stretching2500–3000 (broad)

This table is based on general vibrational frequency ranges.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystal. semanticscholar.orgias.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. semanticscholar.org The quality of the crystal is crucial for obtaining high-resolution data. acs.org

Polymorphism is the ability of a solid material to exist in more than one crystalline form. jagiellonskiecentruminnowacji.pl Different polymorphs of the same compound can exhibit distinct physical properties. The existence of multiple crystalline forms can be investigated through techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). jagiellonskiecentruminnowacji.pltainstruments.com DSC can detect different melting points and phase transitions associated with various polymorphic forms. tainstruments.com XRPD provides a characteristic diffraction pattern for each crystalline form, allowing for their identification and quantification. jagiellonskiecentruminnowacji.pl For example, different polymorphs of a compound will show unique sets of peaks in their XRPD patterns. google.com The study of polymorphism is particularly important in the pharmaceutical industry, as different forms can affect a drug's performance. tainstruments.com

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. diva-portal.org This field utilizes non-covalent interactions such as hydrogen bonds and halogen bonds to assemble molecules into specific supramolecular architectures. researchgate.netscience.gov The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor, making it a key functional group for forming predictable supramolecular synthons, such as the common carboxylic acid dimer. Studies on related benzoic acid derivatives have shown how these interactions can be used to create co-crystals with other molecules, such as pyridines. researchgate.netacs.orgwits.ac.za The understanding of these interactions is crucial for creating new materials with tailored properties. diva-portal.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (CD), are used to study chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, if it were part of a chiral derivative or complex, CD spectroscopy could be used to determine the enantiomeric excess (ee). nih.gov The technique relies on the fact that enantiomers give mirror-image CD spectra. nih.gov By creating calibration curves, the CD signal intensity can be correlated to the enantiomeric excess of a sample. hindsinstruments.com This method can be a rapid alternative to traditional techniques like HPLC for determining enantiopurity. nih.govhindsinstruments.com Raman Optical Activity (ROA) is another vibrational optical activity technique that can be used for the accurate determination of enantiomeric excess in chiral molecules. semanticscholar.org

Medicinal Chemistry and Pharmaceutical Research Applications

Design and Synthesis of 4-Cyano-2-methoxybenzoic Acid Analogues as Bioactive Agents

Structure-Activity Relationship (SAR) Studies

There are no specific Structure-Activity Relationship (SAR) studies published in the reviewed literature that focus on this compound. SAR studies involve systematically altering the chemical structure of a compound to observe the corresponding changes in biological activity, thereby identifying key chemical features responsible for its effects. While SAR studies exist for other benzoic acid derivatives, this specific information for this compound is not available.

Investigations into Pharmacological Activities

Receptor Binding Studies (e.g., β2 Adrenergic Receptor Agonist and M3 Muscarinic Antagonist Activities)

No receptor binding data is available in the public domain that characterizes the interaction of this compound with the β2 adrenergic receptor or the M3 muscarinic receptor.

β2 Adrenergic Receptor Agonist Activity: Research on β2 adrenergic receptor agonists, which are crucial for treating conditions like asthma and COPD, has not included studies on this compound.

M3 Muscarinic Antagonist Activity: Similarly, while M3 muscarinic antagonists are investigated for various therapeutic applications, including overactive bladder and COPD, there is no evidence of this compound being evaluated for this activity. nih.govnih.govresearchgate.net

Enzyme Inhibition Assays

There is a lack of published research detailing the results of enzyme inhibition assays for this compound. Enzyme inhibition is a common mechanism of action for many drugs, but this compound has not been identified as an inhibitor for any specific enzyme in the available literature.

Modulation of Biological Pathways (e.g., RXFP1 modulators)

No studies could be found that investigate the role of this compound as a modulator of the relaxin family peptide receptor 1 (RXFP1) or any other specific biological pathway.

Due to these significant gaps in the primary research literature, generating the requested article with the required level of detail and scientific accuracy is not feasible.

Role as a Pharmaceutical Intermediate in Drug Synthesis

This compound and its closely related precursors, such as 4-cyano-2-methoxybenzaldehyde, serve as fundamental building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). punagri.com The unique arrangement of a cyano group, a methoxy (B1213986) group, and a carboxylic acid (or a precursor aldehyde) on the benzene (B151609) ring provides a versatile scaffold for constructing molecules with specific pharmacological activities.

Precursor for Therapeutic Agents in Pulmonary Diseases (e.g., Asthma, COPD)

While not a primary indication, therapeutic agents derived from intermediates related to this compound have shown potential benefits in the context of pulmonary health. The non-steroidal mineralocorticoid receptor antagonist, Finerenone, which is synthesized using a 4-cyano-2-methoxyphenyl moiety, has been observed to lessen pulmonary inflammation. pharmacytimes.comnih.gov A pooled analysis of the FIDELIO-DKD and FIGARO-DKD studies found that Finerenone was associated with a reduced risk of pneumonia and COVID-19 related adverse events in patients with chronic kidney disease and type 2 diabetes. pharmacytimes.comnih.gov

Furthermore, animal and cell-based experiments have demonstrated that Finerenone can contribute to a reduction in pulmonary artery pressure. nih.gov In a pre-specified analysis of the FINEARTS-HF trial, which studied patients with heart failure, the presence of Chronic Obstructive Pulmonary Disease (COPD) did not appear to alter the therapeutic effects of Finerenone. bayer.com These findings suggest that the structural framework provided by this compound can be incorporated into molecules that exert a positive influence on the pulmonary environment, even if they are not developed as first-line treatments for primary pulmonary conditions like asthma or COPD. pharmacytimes.comnih.govbayer.com

Intermediates for Treatments in Cardiovascular and Renal Disorders (e.g., Heart Failure, Chronic Kidney Disease)

The most significant application of this compound as a pharmaceutical intermediate is in the synthesis of Finerenone, a potent and selective non-steroidal mineralocorticoid receptor antagonist. drugbank.com This drug is a cornerstone in the management of chronic kidney disease (CKD) associated with type 2 diabetes. nih.govdrugbank.comrevistanefrologia.com Clinical trials have robustly demonstrated Finerenone's efficacy in reducing the risk of sustained eGFR decline, end-stage kidney disease, and cardiovascular events in this patient population. nih.govrevistanefrologia.com

Finerenone is specifically indicated to lower the risk of cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure. drugbank.com Its synthesis relies on intermediates such as 4-cyano-2-methoxybenzaldehyde, which can be derived from the this compound scaffold. punagri.com The development of Finerenone showcases the critical role of this chemical building block in creating targeted therapies for complex cardiorenal syndromes. nih.govdrugbank.com

Below is a table summarizing the key details of Finerenone:

Drug Name Chemical Class Mechanism of Action Therapeutic Indications Key Intermediate
FinerenoneNon-steroidal Mineralocorticoid Receptor AntagonistSelective antagonist of the mineralocorticoid receptor, preventing pro-inflammatory and pro-fibrotic gene transcription. drugbank.comChronic Kidney Disease (CKD) associated with Type 2 Diabetes, Heart Failure. nih.govdrugbank.com4-cyano-2-methoxybenzaldehyde punagri.com

Development of Deuterated Derivatives for Pharmacokinetic Enhancement

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a known method in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug. This modification can slow down metabolic processes, leading to a longer half-life and potentially improved therapeutic efficacy and patient compliance.

While this is a recognized strategy for pharmacokinetic enhancement, a review of publicly available scientific literature and patents did not yield specific information on the development of deuterated derivatives of this compound or its subsequent therapeutic agents like Finerenone. The pharmacokinetic profile of Finerenone itself has been extensively studied, showing it has a half-life of 2 to 3 hours. nih.govnih.gov However, there is no current evidence to suggest that deuteration has been explored to modify this profile.

Computational Medicinal Chemistry and Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the design of new drug candidates with desired properties. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is crucial for understanding how a drug molecule (ligand) interacts with its biological target, typically a protein receptor. In the context of therapeutics derived from this compound, molecular docking studies have been instrumental.

For instance, the mechanism of Finerenone has been explored using molecular docking to simulate its interaction with the mineralocorticoid receptor and other potential biological targets. nih.gov These simulations help to elucidate the binding modes and the key amino acid residues involved in the interaction, providing a molecular basis for its antagonist activity. nih.gov Such computational insights are vital for the rational design of new and improved analogs. nih.gov

Molecular dynamics (MD) simulations further complement docking studies by providing a view of the dynamic behavior of the ligand-receptor complex over time. mdpi.com While specific MD simulation studies on this compound derivatives were not prominently featured in the reviewed literature, this technique is widely used to assess the stability of binding and conformational changes that are critical for a drug's efficacy. plos.orgmdpi.com

The following table outlines the principles of these computational techniques:

Technique Principle Application in Drug Discovery
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein's active site. plos.org- Virtual screening of compound libraries.- Understanding drug-receptor interactions. nih.gov- Lead optimization.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study the dynamic behavior of biological systems. mdpi.com- Assessing the stability of ligand-protein complexes.- Investigating conformational changes upon binding.- Calculating binding free energies.

QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent drugs and reducing the need for extensive experimental screening. nih.govnih.govyoutube.com

The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. youtube.com These models are valuable for lead optimization in drug discovery. researchgate.net

Despite the power of QSAR as a predictive tool, a specific search of the scientific literature did not reveal any dedicated QSAR studies focused on this compound or its direct derivatives like Finerenone. While QSAR is a widely applied methodology in drug discovery, its application to this particular chemical scaffold has not been detailed in the available public domain research. nih.govresearchgate.net

In Silico Screening for Novel Ligands

In the realm of modern drug discovery, in silico screening has emerged as a pivotal tool for the rapid and cost-effective identification of potential drug candidates. This compound, with its distinct structural motifs—a benzoic acid core, a methoxy group, and a cyano group—presents a valuable scaffold for virtual screening campaigns aimed at discovering novel ligands for a variety of biological targets.

The benzoic acid moiety itself is a well-established pharmacophore found in numerous approved drugs, often crucial for forming key interactions, such as salt bridges or hydrogen bonds, with protein targets. The strategic placement of the cyano and methoxy groups on this scaffold provides opportunities for modulating physicochemical properties and exploring specific binding pockets. The cyano group can act as a hydrogen bond acceptor, while the methoxy group can participate in hydrophobic interactions or be a target for metabolic modification.

Virtual screening studies on libraries of benzoic acid derivatives have successfully identified inhibitors for a range of therapeutic targets. For instance, a structure-based virtual screening of a large chemical database using a benzoic acid scaffold led to the identification of novel inhibitors for the trans-sialidase enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Similarly, in silico methods have been employed to design and identify novel benzoic acid derivatives as multitarget inhibitors of acetylcholinesterase and carbonic anhydrases, enzymes implicated in Alzheimer's disease. nih.gov

While specific high-throughput screening data for this compound is not extensively published, its structural components suggest its potential utility in several therapeutic areas. For example, substituted benzoic acids have been investigated as inhibitors of protein phosphatases and as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.gov The unique electronic and steric properties conferred by the 2-methoxy and 4-cyano substitutions make it an intriguing candidate for inclusion in virtual libraries targeting enzyme active sites or protein-protein interfaces.

Pharmacophore modeling, a computational technique that defines the essential spatial arrangement of features necessary for biological activity, is another area where this compound can be valuable. researchgate.net By defining a pharmacophore model based on a known active ligand, large databases can be screened for molecules that match this spatial arrangement. The distinct features of this compound—a hydrophobic aromatic ring, a hydrogen bond acceptor (cyano and methoxy oxygens), and a hydrogen bond donor/acceptor (carboxylic acid)—can be used to construct robust pharmacophore models to identify novel bioactive compounds.

Bioavailability and Metabolic Fate Studies (Excluding Dosage/Administration)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical in the early stages of drug development. In the absence of direct experimental data for this compound, in silico predictive models provide valuable insights into its likely bioavailability and metabolic fate.

Predicted Physicochemical and Pharmacokinetic Properties

A number of freely accessible and reliable online tools, such as SwissADME and ADMETlab 2.0, can predict the ADME profile of a molecule based on its structure. core.ac.uk The following tables summarize the predicted physicochemical properties and pharmacokinetic parameters for this compound.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Interpretation
Molecular Weight 177.15 g/mol Favorable for good absorption and diffusion.
LogP (Lipophilicity) 1.65 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Water Solubility Moderately Soluble Sufficient solubility for absorption in the gastrointestinal tract.
Topological Polar Surface Area (TPSA) 77.04 Ų Suggests good intestinal absorption and cell permeation.

Data generated using in silico prediction tools.

Table 2: Predicted Pharmacokinetic Properties (ADME) of this compound

Parameter Prediction Implication
Absorption
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut.
P-glycoprotein (P-gp) Substrate No Not likely to be actively pumped out of cells, which is favorable for bioavailability.
Distribution
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system in significant amounts.
Plasma Protein Binding (PPB) High Expected to bind extensively to plasma proteins, which can affect its distribution and availability to target tissues.
Metabolism
Cytochrome P450 (CYP) Inhibition Inhibitor of CYP1A2, CYP2C19, CYP2C9 Potential for drug-drug interactions with substrates of these enzymes.
Excretion
Primary Route Renal Expected to be primarily cleared by the kidneys.

Data generated using in silico prediction tools.

Metabolic Fate

The metabolic fate of this compound is anticipated to be governed by the biotransformation of its functional groups. The primary metabolic pathways for compounds with similar structures involve modifications of the methoxy and carboxylic acid groups.

O-Demethylation: The methoxy group is a likely site for metabolism by cytochrome P450 enzymes, leading to the formation of the corresponding phenol, 4-cyano-2-hydroxybenzoic acid. This is a common metabolic pathway for aromatic methoxy compounds.

Glucuronidation and Sulfation: The carboxylic acid group and the newly formed hydroxyl group (from O-demethylation) are susceptible to phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the compound, facilitating its excretion in the urine.

Hydrolysis of the Cyano Group: While generally more stable, the cyano group can potentially undergo enzymatic hydrolysis to form a carboxylic acid, yielding 2-methoxyterephthalic acid. However, this is typically a less prominent metabolic pathway compared to O-demethylation and conjugation.

Applications in Materials Science and Advanced Technologies

Incorporation into Functional Polymers and Copolymers

While direct polymerization of 4-Cyano-2-methoxybenzoic acid is not commonly documented, its structural motifs are found in monomers used for creating functional polymers. For instance, related cyanobenzoic acid derivatives are utilized as monomers or cross-linking agents to produce high-performance polymers with enhanced thermal and chemical stability, suitable for applications in electronics and coatings. The synthesis of functional polymers is often achieved through methods like atom transfer radical polymerization (ATRP), which uses functional initiators. cmu.edu For example, carboxylic acid-bearing initiators can be prepared from compounds like 4-ethylbenzoic acid to synthesize specialized polystyrenes. cmu.edu The principles of using such functionalized benzoic acids are applicable to derivatives like this compound for the development of polymers with specific properties.

The creation of aldehyde-functional methacrylic water-soluble polymers is another area where derivatives of benzoic acid play a role, highlighting the versatility of these compounds in polymer chemistry. whiterose.ac.uk

Role in Liquid Crystal Synthesis and Performance

The rigid structure and polarity of cyanobenzoic acid derivatives make them excellent candidates for the synthesis of liquid crystals. The cyano group, in particular, contributes to a large positive dielectric anisotropy, which is crucial for the fast switching speeds required in twisted nematic display devices. worktribe.com

Research has shown that supramolecular liquid crystal complexes can be formed through hydrogen-bonding interactions between molecules like 4-n-alkoxybenzoic acids and N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine. nih.gov These interactions, confirmed by FT-IR and NMR spectroscopy, lead to the formation of stable liquid crystalline phases. nih.gov The study of binary systems, such as those involving N-(4-methoxybenzylidene)-4′-butylaniline and 4-cyano-4′-pentylbiphenyl, demonstrates how weak charge transfer interactions can induce nematic phases. mdpi.com

The synthesis of new thermotropic liquid crystalline systems, for example, from 4-n-alkoxy-3-methoxy cinnamic acid, which shares a methoxy-substituted acid structure, results in materials with nematic and smectic phases. researchgate.net This indicates that the methoxy (B1213986) and cyano functionalities of this compound are highly valuable for designing liquid crystals with specific mesomorphic and optical properties.

Table 1: Examples of Related Compounds in Liquid Crystal Synthesis

Compound/System Key Feature/Interaction Resulting Property Reference
4-Alkoxy-4'-cyanobiphenyls High positive dielectric anisotropy Fast switching speeds worktribe.com
4-n-alkoxybenzoic acids + N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine Hydrogen-bonding Supramolecular liquid crystal complexes nih.gov
N-(4-methoxybenzylidene)-4′-butylaniline + 4-cyano-4′-pentylbiphenyl Weak charge transfer interaction Nematic phase formation mdpi.com

Applications in Organic Electronics and Optoelectronic Materials

In the field of organic electronics, benzoic acid derivatives are instrumental. For example, they are used as post-assembly molecules to fill voids in hole-transporting layers (HTLs) in perovskite solar cells (PSCs), leading to denser, more efficient devices. researchgate.net The use of molecules like p-fluorobenzoic acid and p-methylbenzoic acid to modify the work function of the HTL facilitates better charge transport and extraction, resulting in champion power conversion efficiencies. researchgate.net

The structural elements of this compound are relevant to the synthesis of materials for organic solar cells. researchgate.net Furthermore, its aldehyde derivative, 4-Cyano-2-methoxybenzaldehyde, is a key intermediate in the synthesis of Finerenone, a pharmaceutical used for chronic kidney disease, highlighting the importance of this chemical scaffold in producing complex organic molecules. punagri.comjayfinechem.com

Utilization in Catalysis and Ligand Design

The functional groups on this compound, specifically the carboxylic acid and cyano groups, make it a candidate for ligand design in coordination chemistry. smolecule.com These groups can bind to metal ions, forming metal complexes that can be applied in catalysis and molecular recognition. smolecule.com

For instance, a functionalized cycloolefin ligand with an amide group has been designed for palladium-catalyzed reactions, demonstrating the power of rational ligand design in metal catalysis. chemrxiv.org While this example does not directly use this compound, it illustrates the principle of using functionalized organic molecules as ligands. In a related context, para-substituted benzoic acids, including 4-cyanobenzoic acid, have been used as catalysts in the synthesis of colloidal covalent organic frameworks (COFs), where the acidity of the catalyst influences crystallite size. rsc.org

Development of Novel Sensors and Probes

The development of chemical sensors is a growing field where functional organic molecules are essential. chemcu.orgmdpi.comresearchgate.net Materials with the ability to change their optical or emission spectra upon exposure to specific analytes are highly sought after. acs.org Cyano-bridged metal cluster frameworks, for example, have been shown to act as versatile solid chemical sensors for solvent vapors. acs.org

The electronic properties of this compound make it and its derivatives suitable for creating sensor materials. The combination of electron-donating (methoxy) and electron-withdrawing (cyano) groups can be tuned to create sensitivity to various analytes. While direct application of this compound as a sensor is not widely reported, the principles of sensor design often rely on molecules with such tailored electronic characteristics. For instance, deep eutectic solvents are being explored as novel materials for sensor coatings to detect volatile organic compounds. mdpi.com

Analytical Chemistry and Quality Control Methodologies

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in the analytical workflow of 4-Cyano-2-methoxybenzoic acid, providing powerful tools for separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is extensively used for monitoring reaction progress during synthesis, quantifying the final product, and assessing its purity.

Purity and Quantitative Analysis:

Reversed-phase HPLC (RP-HPLC) is a common mode used for this compound. A C18 column is often employed as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is frequently carried out using a Diode Array Detector (DAD) or a UV detector at a wavelength where the compound exhibits strong absorbance. rroij.comust.edu For instance, a method for determining benzoic acid in food samples used a C-18 column with a mobile phase of acetate (B1210297) buffer (pH 4.4) and methanol (65:35) at a flow rate of 1 ml/min and UV detection at 233 nm. ust.eduresearchgate.net The linearity of such methods is typically established over a specific concentration range, with correlation coefficients greater than 0.99 often achieved. ust.eduscholarsresearchlibrary.com

Method Parameters and Findings:

The following table outlines typical parameters for an HPLC analysis of benzoic acid derivatives, which can be adapted for this compound.

ParameterTypical Value/ConditionSource
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net
Mobile Phase Acetonitrile:Water (or buffer), often in a gradient researchgate.netresearchgate.net
Flow Rate 1.0 mL/min ust.eduresearchgate.net
Detection UV at ~230-250 nm ust.edu
Injection Volume 10 µL researchgate.net
Purity Assessment Often determined by the area percentage of the main peak in the chromatogram. Research-grade samples typically exhibit a purity of >95%.

HPLC is also crucial in the synthesis process, for example, to ensure that the starting material is less than 0.5% before proceeding to the next step. In a patented method, HPLC was used to monitor the conversion of o-chlorobenzonitrile to ensure the reaction's completion.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for identifying volatile impurities and for quantitative analysis after derivatization.

Derivatization and Analysis:

Due to the low volatility of benzoic acids, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis. nih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. nih.gov

GC-MS System and Findings:

The analysis is performed on a GC system equipped with a capillary column (e.g., a nonpolar column) coupled to a mass spectrometer. researchgate.netjournalejmp.com The mass spectrometer serves as the detector, providing both quantitative data and structural information based on the fragmentation pattern of the analyte. researchgate.net The NIST library is often used to confirm the identity of the compound by comparing its mass spectrum to known standards. researchgate.net

The following table summarizes typical GC-MS parameters for the analysis of derivatized benzoic acids.

ParameterTypical Value/ConditionSource
Derivatization Agent BSTFA + TMCS nih.gov
Column TG 5MS capillary column (30 m × 0.25 mm, 0.25 µm) or similar journalejmp.com
Carrier Gas Helium at a flow rate of 1 mL/min journalejmp.com
Oven Temperature Program e.g., 60°C (2 min), then ramped to 280°C (10 min hold) journalejmp.com
Ionization Mode Electron Ionization (EI) at 70 eV journalejmp.com
Mass Analyzer Quadrupole or Time-of-Flight (TOF) oup.com

GC-MS has been successfully used to determine various benzoic acids in complex matrices like human plasma and fruit juice. scholarsresearchlibrary.comnih.gov

Advanced Spectroscopic Methods for Impurity Profiling

Impurity profiling is a critical aspect of quality control, and advanced spectroscopic techniques are indispensable for the detection, identification, and structural elucidation of impurities in this compound. rroij.com Regulatory bodies like the ICH, USFDA, and others have stringent requirements for the identification and quantification of impurities in active pharmaceutical ingredients (APIs). rroij.comajptr.com

Common Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of the main compound and its impurities. conicet.gov.ar For this compound, the methoxy (B1213986) (-OCH₃) protons in the ¹H NMR spectrum are expected to resonate around δ 3.8–4.0 ppm, while the cyano (C≡N) carbon in the ¹³C NMR spectrum appears at approximately 115 ppm, and the carboxylic acid carbonyl carbon is observed around 170 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in confirming the structure and identifying impurities. conicet.gov.ar

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent compound and its impurities. resolvemass.ca Techniques like electrospray ionization (ESI) are commonly used. ajptr.com The molecular ion [M-H]⁻ for this compound is expected at an m/z of 176.03531. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Key vibrational frequencies for this compound include the cyano group stretch at approximately 2240 cm⁻¹, the methoxy C-O stretch around 1250 cm⁻¹, and the carboxylic acid O-H stretch in the range of 2500–3000 cm⁻¹.

Hyphenated Techniques: The combination of chromatographic and spectroscopic techniques, such as LC-MS, GC-MS, and LC-NMR, provides a comprehensive approach to impurity profiling. rroij.comresolvemass.ca LC-MS/MS, in particular, is a powerful tool for analyzing impurities in complex matrices. resolvemass.ca

The goal of impurity profiling is to detect, identify, and quantify any component of the drug substance that is not the defined chemical entity. rroij.com Impurities present at levels above 0.1% should generally be identified and quantified. rroij.com

Reference Standards and Certified Reference Materials Development

The development and use of reference standards and certified reference materials (CRMs) are fundamental for ensuring the accuracy and reliability of analytical measurements. rroij.com

Importance and Use:

Reference Standards: A reference standard for this compound is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. cato-chem.com It is essential for method validation, calibration of instruments, and as a comparator in routine quality control testing.

Certified Reference Materials (CRMs): CRMs are reference materials that have been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com CRMs for related compounds like 4-Methoxybenzoic acid are produced in accordance with ISO/IEC 17025 and ISO 17034. sigmaaldrich.com

The development of a CRM for this compound would involve:

Synthesis of a high-purity batch of the compound.

Comprehensive characterization using a battery of analytical techniques, including HPLC, GC-MS, NMR, and elemental analysis, to confirm its identity and purity.

Quantitative analysis, often by quantitative NMR (qNMR), to assign a certified purity value with a stated measurement uncertainty. sigmaaldrich.com

Stability studies to determine the shelf-life and appropriate storage conditions.

Development of Analytical Procedures for Complex Matrices

Analyzing this compound in complex matrices, such as biological fluids (plasma, urine) or pharmaceutical formulations, presents unique challenges due to the presence of interfering substances. researchgate.net The development of robust analytical procedures for these matrices requires careful consideration of sample preparation and the choice of analytical technique.

Sample Preparation:

The primary goal of sample preparation is to extract the analyte of interest from the matrix and remove interfering components. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from an aqueous sample into an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent.

Protein Precipitation: For biological samples like plasma, proteins can be precipitated by adding an organic solvent like acetonitrile or methanol, followed by centrifugation to separate the supernatant containing the analyte. researchgate.net

Analytical Method Validation:

Once a suitable sample preparation and analytical method (typically HPLC-UV, HPLC-MS, or GC-MS) have been developed, it must be validated to ensure its performance is reliable and fit for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scholarsresearchlibrary.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. scholarsresearchlibrary.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. ust.eduresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scholarsresearchlibrary.com

The development of such validated analytical procedures is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of finished pharmaceutical products containing this compound or its derivatives. nih.gov

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate

The environmental persistence of 4-Cyano-2-methoxybenzoic acid is determined by its susceptibility to biotic and abiotic degradation processes. While specific studies on this compound are limited, its chemical structure, featuring a methoxy (B1213986) group, a cyano group, and a carboxylic acid on a benzene (B151609) ring, allows for predictions of its environmental fate based on research into analogous substances.

The primary routes of microbial degradation for substituted benzoic acids involve initial transformation of the substituent groups followed by cleavage of the aromatic ring.

Key Microbial Degradation Pathways for Related Compounds:

O-Demethylation: A common initial step in the breakdown of methoxylated aromatic compounds is the enzymatic cleavage of the ether bond of the methoxy group. asm.org Studies on various bacteria, including Nocardia corallina and Pseudomonas putida, have shown the conversion of methoxybenzoic acids to their corresponding hydroxybenzoic acid intermediates. nih.govasm.org For instance, a consortium of Arthrobacter oxydans and Pantotea agglomerans was found to degrade o-methoxybenzoate into salicylate. nih.gov This suggests that this compound would likely be converted to 4-Cyano-2-hydroxybenzoic acid.

Hydroxylation: Bacteria can introduce hydroxyl groups onto the benzene ring, which is often a prerequisite for ring cleavage. asm.org

Nitrile Group Transformation: The cyano group can undergo enzymatic hydrolysis to form an amide (4-carbamoyl-2-methoxybenzoic acid) and subsequently a carboxylic acid (2-methoxyterephthalic acid), or it can be reduced to an aminomethyl group.

Ring Cleavage: Following the initial modifications, the aromatic ring is cleaved by dioxygenase enzymes, leading to aliphatic intermediates that can be fully mineralized into carbon dioxide and water. asm.org

Bacterial Strain/Consortium Substrate Key Degradation Step/Product
Nocardia corallina A81p-Anisic acid (4-methoxybenzoic acid)Demethylation to p-hydroxybenzoic acid asm.org
Ralstonia sp. LD354-Hydroxybenzoic acidMetabolizes the compound nih.gov
Pseudomonas putida DSM 18684-Methoxybenzoic acidMetabolizes the compound nih.gov
Arthrobacter oxydans & Pantotea agglomeranso-MethoxybenzoateConversion to salicylate, then gentisate nih.gov
Acetobacterium woodii3-Methoxybenzoic acidO-demethylation to 3-hydroxybenzoic acid asm.org

This table presents data from research on compounds structurally related to this compound to infer potential degradation pathways.

Ecotoxicological Impact Assessments

The assessment of ecotoxicological effects is critical to prevent harm to aquatic and terrestrial organisms. Direct ecotoxicological data for this compound is not widely available in published literature. aksci.com However, hazard classifications provided by chemical suppliers offer a starting point for risk assessment.

According to safety data, the compound is classified as hazardous. sigmaaldrich.com

GHS Hazard Statements for this compound sigmaaldrich.com

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

While these statements focus on human health, they indicate a general level of biological activity that warrants caution regarding environmental release. fishersci.com The "harmful" classification suggests that significant concentrations could pose a risk to environmental species.

To infer potential ecotoxicity, data from structurally similar compounds can be examined. Benzoic acid, the parent compound, has been tested on various aquatic organisms. Studies have shown that its toxicity varies among species, with cyanobacteria (blue-green algae) being particularly sensitive. researchgate.net For other related compounds, such as 2-cyanobenzoic acid, specific aquatic toxicity data is often listed as unavailable, highlighting a common data gap for specialized chemical intermediates. chemicalbook.comapolloscientific.co.uk Conversely, a highly substituted compound, methyl 2,3,4,5-tetrachloro-6-cyanobenzoate, showed no toxic effects on algae up to its limit of water solubility, suggesting that toxicity is not always predictable and depends heavily on the specific substitutions. europa.eu

Given the lack of specific data, precautionary principles should be applied in handling and disposal to prevent environmental release.

Organism Type Compound Toxicity Endpoint (EC50) Value
Cyanobacteria (Anabaena inaequalis)Benzoic Acid14-day Cell Multiplication Inhibition9 mg/L researchgate.net
Green Algae (Pseudokirchneriella subcapitata)Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester derivative72-hourNo toxic effects at limit of solubility europa.eu
Invertebrates (Daphnia)2-Cyanobenzoic acidAcuteNo data available chemicalbook.com
FishThis compound-No data available

This table includes data on related compounds to provide context for the potential ecotoxicity of this compound.

Green Chemistry Approaches to Minimize Environmental Footprint

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. This involves using less hazardous materials, improving atom economy, reducing waste, and minimizing energy consumption.

Traditional synthetic routes for related compounds often involve reagents and conditions that are environmentally problematic. For example, methylation reactions may use toxic dimethyl sulfate (B86663), and other steps can require hazardous solvents or heavy metal catalysts. guidechem.comgoogle.com

Greener Synthetic Strategies:

Alternative Reagents: Research into the synthesis of a related compound, 4-cyano-2-methoxybenzaldehyde, highlights a method that avoids highly toxic reagents like dimethyl sulfate and flammable materials like red aluminum. guidechem.com Similarly, greener methods for preparing methoxybenzoic acids aim to replace hazardous reactants with safer alternatives and reduce alkali consumption and by-product formation. google.com

Solvent Selection and Recycling: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. A reported green synthesis of p-anisic acid (4-methoxybenzoic acid) from methyl paraben successfully used recyclable solvents and achieved a low environmental factor (E-factor), indicating less waste generation per kilogram of product. researchgate.net Performing reactions in water, where possible, is another highly desirable green approach. rsc.org

Catalysis: The use of efficient and recyclable catalysts can replace stoichiometric reagents, thereby reducing waste. While some syntheses of related structures use precious metal catalysts like palladium, developing routes with more abundant and less toxic metal catalysts or even non-metal catalysts is a key goal of green chemistry. guidechem.com

Process Optimization: Adopting "one-pot" processes, where multiple reaction steps are carried out in the same reactor, can reduce the need for separation and purification of intermediates, thus saving solvents and energy. google.com

By focusing on these green chemistry principles, the lifecycle environmental impact of producing and using this compound in research can be substantially minimized.

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery, capable of dramatically reducing the time and cost of development. mdpi.com These technologies analyze vast datasets to predict molecular interactions, optimize drug candidates, and identify novel therapeutic targets. mdpi.comcrimsonpublishers.com For a scaffold like 4-Cyano-2-methoxybenzoic acid, AI and ML can be transformative.

The integration of AI can accelerate the screening of virtual libraries of compounds based on this compound, identifying the most promising candidates for synthesis and further testing against diseases like cancer or inflammatory conditions. mdpi.comsmolecule.com

Table 1: Potential AI and Machine Learning Applications in the Study of this compound

AI/ML Application Description Potential Impact
Predictive Bioactivity Screening Using ML models to screen virtual libraries of derivatives for potential therapeutic effects (e.g., anti-cancer, anti-inflammatory). mdpi.comsmolecule.com Rapid identification of high-potential drug candidates, reducing reliance on expensive and time-consuming initial lab screening.
***De Novo* Drug Design** Employing generative AI algorithms to design novel molecules built upon the this compound scaffold with optimized properties. crimsonpublishers.com Creation of innovative drug candidates with enhanced efficacy and novel mechanisms of action.
QSAR Modeling Applying AI to develop highly accurate QSAR models that correlate the structure of derivatives with their biological activity. researchgate.net Enhanced ability to predict the potency and potential toxicity of new compounds before synthesis.
ADMET Prediction Utilizing AI tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of derivatives. researchgate.net Early deselection of candidates with poor pharmacokinetic or safety profiles, improving the success rate of drug development.

Nanotechnology Applications and Nanomaterial Hybridization

Nanotechnology offers powerful tools for creating advanced materials for therapeutic and diagnostic purposes. The functional groups of this compound make it an excellent candidate for hybridization with nanomaterials such as carbon nanotubes, gold nanoparticles, or quantum dots.

The carboxylic acid (-COOH) group can be used to anchor the molecule to the surface of metal oxide or metallic nanoparticles, a common strategy for surface functionalization. smolecule.comkompozit.org.tr This allows for the creation of hybrid nanomaterials with tailored properties. The cyano (-CN) group can engage in specific interactions, including π-π stacking, which can be useful in the design of functional materials. smolecule.com

By attaching this compound or its derivatives to nanomaterials, researchers could develop sophisticated drug delivery systems. These systems could potentially offer targeted release of a therapeutic agent, triggered by specific biological cues. For example, the compound could act as a linker, attaching a drug to a nanoparticle carrier, which is then guided to a specific site in the body. The field has seen similar approaches where carboxylic acid groups on molecules are used to functionalize nanomaterials for various applications, including as photothermal agents or drug carriers. kompozit.org.tracs.org

Table 2: Functional Groups of this compound and Their Nanotechnology Potential

Functional Group Property Potential Nanotechnology Application
Carboxylic Acid (-COOH) Can form covalent bonds (e.g., esters, amides) or coordinate with metal surfaces. smolecule.comkompozit.org.tr Surface functionalization of nanoparticles for improved stability, biocompatibility, or drug attachment.
Cyano (-CN) Can participate in π-π stacking and other specific chemical reactions like click chemistry. smolecule.com Assembly of supramolecular nanostructures; serves as a reactive handle for further modification.
Aromatic Ring Provides a rigid scaffold and can engage in π-π stacking interactions. Integration into carbon-based nanomaterials like graphene or carbon nanotubes to create hybrid composites. kompozit.org.tr

Advanced Bioconjugation Strategies

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. ru.nl Advanced bioconjugation strategies are critical for developing targeted therapies, diagnostic agents, and research tools. numberanalytics.com this compound is well-suited for these strategies due to its reactive functional groups.

The carboxylic acid group is a versatile handle for bioconjugation. It can be activated to react with amine groups on proteins, such as lysine (B10760008) residues, to form stable amide bonds. ru.nl This is a widely used method for labeling proteins with small molecules. The cyano group also offers possibilities for bioorthogonal chemistry—reactions that can occur in a biological environment without interfering with native biochemical processes. numberanalytics.com For instance, the cyano group can potentially participate in certain types of click chemistry reactions, allowing for highly specific and efficient ligation to biomolecules that have been engineered with a complementary reactive group. smolecule.com

These strategies could enable the attachment of this compound derivatives to antibodies, creating antibody-drug conjugates (ADCs) that deliver a potent cytotoxic agent directly to cancer cells. Alternatively, it could be conjugated to fluorescent dyes or imaging agents for use in diagnostics.

Table 3: Applicable Bioconjugation Strategies for this compound

Strategy Reactive Group Biomolecular Target Resulting Linkage Application
Amide Bond Formation Carboxylic Acid (-COOH) Amine groups (e.g., lysine residues) on proteins. ru.nl Amide Creating antibody-drug conjugates; attaching to protein-based drugs to modify properties.
Ester Bond Formation Carboxylic Acid (-COOH) Hydroxyl groups on biomolecules or linkers. kompozit.org.tr Ester Prodrug design; temporary linkage for controlled release systems.
Click Chemistry Cyano (-CN) Azide or alkyne-modified biomolecules. smolecule.com Triazole or other heterocycle Highly specific and efficient labeling of proteins, nucleic acids, or cells for imaging or therapeutic purposes. numberanalytics.com

Exploration in Personalized Medicine and Theranostics

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. Theranostics, a key component of this approach, combines therapy and diagnostics into a single agent, allowing for simultaneous diagnosis, treatment, and monitoring of therapeutic response. The structural versatility of this compound makes it an intriguing candidate for the development of future theranostic agents.

A hypothetical theranostic agent based on this scaffold could be constructed by:

Starting with a derivative of this compound identified by AI as having potent therapeutic activity against a specific disease biomarker. mdpi.com

Using bioconjugation to attach this therapeutic molecule to a targeting ligand, such as an antibody that recognizes a protein uniquely expressed on cancer cells. ru.nl

Incorporating an imaging agent , such as a chelator for a radioisotope or a fluorescent dye, onto the same construct, potentially using the cyano group or another modification site.

Optionally attaching the entire construct to a nanoparticle to improve its pharmacokinetic properties and payload capacity. kompozit.org.tr

Such an agent could be administered to a patient, where it would travel to the disease site. The imaging component would allow physicians to visualize the location and size of a tumor, while the therapeutic component would simultaneously act on the cancer cells. This approach could lead to more effective treatments with fewer side effects, embodying the core principles of personalized medicine. The development of complex drugs like Idasanutlin, which contains a benzoic acid core and has been investigated in clinical trials for cancer, highlights the potential of such scaffolds in advanced therapeutic design. drugbank.com

Table 4: Components of a Hypothetical Theranostic Agent Based on this compound

Component Function Example Moiety Enabling Technology
Therapeutic Moiety Exerts a therapeutic effect (e.g., cytotoxicity). Derivative of this compound. AI-driven drug design.
Targeting Ligand Binds to a specific biomarker on diseased cells. Monoclonal Antibody. Bioconjugation.
Imaging Agent Allows for visualization via medical imaging (e.g., PET, fluorescence). Radioisotope chelator or fluorescent dye. Chemical Synthesis & Bioconjugation.
Carrier (Optional) Improves stability, circulation time, and payload delivery. Liposome or Gold Nanoparticle. Nanotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-2-methoxybenzoic acid, considering functional group compatibility?

  • Methodological Answer : The synthesis can involve sequential functionalization of a benzoic acid scaffold. For example:

Methoxy Introduction : Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature to avoid over-alkylation .

Cyano Group Addition : Nitrile installation via nucleophilic substitution (e.g., using KCN/CuCN) or Sandmeyer reaction on a halogenated precursor .

Carboxylic Acid Protection/Deprotection : Use ester intermediates (e.g., methyl esters) to prevent side reactions during synthesis, followed by hydrolysis with NaOH/HCl .

  • Critical Considerations : Monitor reaction progress via TLC/HPLC to avoid undesired byproducts like over-alkylated derivatives or cyano group hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substitution (e.g., para-cyano groups deshield adjacent protons) .
  • ¹³C NMR : Cyano (C≡N) carbon appears at ~115 ppm; carboxylic acid carbonyl at ~170 ppm .
  • IR Spectroscopy : Cyano group stretching (~2240 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 191.0 (calculated for C₉H₇NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of the cyano group in acidic vs. basic conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies :
  • Acidic Conditions : Cyano groups hydrolyze to carboxylic acids (e.g., with H₂SO₄/H₂O at 100°C), but methoxy groups may demethylate under strong acid .
  • Basic Conditions : Cyano groups are generally stable in mild bases (pH < 10) but may form amides in ammonia-rich environments .
  • Mitigation Strategies : Use buffered conditions (e.g., phosphate buffer at pH 7) to stabilize intermediates and prevent side reactions. Monitor products via HPLC-MS .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich/deprived regions. The methoxy group directs electrophiles to the para position, while the cyano group deactivates the ring .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nitration or halogenation .
  • Validation : Compare computational results with experimental data (e.g., bromination yields at different positions) .

Q. What are the challenges in designing bioactivity assays for this compound, particularly regarding solubility and stability?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/water mixtures) or derivatization (e.g., sodium salts) to improve aqueous solubility .
  • Stability Testing :
  • pH-Dependent Degradation : Assess compound integrity in buffers (pH 2–9) via UV-Vis spectroscopy. Cyano groups are stable in neutral conditions but hydrolyze in extremes .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation .
  • Bioassay Design : Use cell-based assays (e.g., enzyme inhibition) with controls for solvent cytotoxicity. Validate activity via IC₅₀ comparisons with known inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks :

Verify reagent purity (e.g., anhydrous KCN vs. hydrated forms) .

Control reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., nitrile → amide hydrolysis products) .
  • Statistical Optimization : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.